molecular formula C18H25ClN4O3S B2774788 1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one hydrochloride CAS No. 1351585-19-7

1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one hydrochloride

Cat. No.: B2774788
CAS No.: 1351585-19-7
M. Wt: 412.93
InChI Key: QJWVFYWYXKAYFB-UHFFFAOYSA-N
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Description

1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one hydrochloride is a useful research compound. Its molecular formula is C18H25ClN4O3S and its molecular weight is 412.93. The purity is usually 95%.
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Properties

IUPAC Name

3-(benzenesulfonyl)-1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S.ClH/c1-2-20-10-9-19-18(20)22-13-11-21(12-14-22)17(23)8-15-26(24,25)16-6-4-3-5-7-16;/h3-7,9-10H,2,8,11-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWVFYWYXKAYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N2CCN(CC2)C(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one hydrochloride is a synthetic organic compound with potential pharmacological applications. Its complex structure, featuring an imidazole ring, a piperazine moiety, and a sulfonyl group, suggests interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's molecular formula is C19H27ClN4O3SC_{19}H_{27}ClN_{4}O_{3}S, with a molecular weight of approximately 378.9 g/mol. The structure is characterized by the following components:

  • Imidazole Ring : Known for its role in influencing neurotransmitter systems.
  • Piperazine Ring : Often associated with various pharmacological activities.
  • Phenylsulfonyl Group : Implicated in enhancing biological activity through diverse interactions.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

  • Antimicrobial Effects : Potential efficacy against various pathogens.
  • Anticancer Properties : Selective activity against certain cancer cell lines.
  • Neuropharmacological Effects : Modulation of neurotransmitter systems, particularly serotonin and dopamine pathways.

The biological activity of this compound may involve several mechanisms:

  • Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways such as NF-kB and ERK, which are critical for cell proliferation and survival.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic processes or signaling pathways.
  • Cell Cycle Interference : Possible interference with cell cycle progression in cancer cells.

Anticancer Activity

A study evaluated the cytotoxic effects of similar compounds on breast cancer cell lines (MCF-7). The results demonstrated significant cytotoxicity against cancer cells while exhibiting low toxicity on normal cells. This suggests that modifications to the piperazine or imidazole components can enhance anticancer efficacy without increasing side effects .

Antimicrobial Activity

Research has shown that compounds containing imidazole and piperazine rings exhibit antimicrobial properties. For instance, derivatives were tested against Candida species, revealing promising minimum inhibitory concentrations (MIC) . While specific data on the target compound is limited, its structural similarities suggest potential antimicrobial effects.

Case Studies

Several case studies highlight the biological activity of structurally related compounds:

CompoundActivityReference
1-(4-methoxyphenyl)-3-(phenylthio)propan-1-oneSignificant cytotoxicity against MCF-7 cells
4a–d (Oxime derivatives)Anti-Candida activity with varying MIC values
1-(4-(2-morpholinoethoxy)phenyl)-3-(phenylthio)propan-1-oneHigh cytotoxicity with low normal cell toxicity

Q & A

Q. How should researchers address contradictions in pharmacological data across studies?

  • Methodological Answer :
  • Dose-Response Replication : Repeat assays with standardized protocols (e.g., fixed incubation times, cell passage numbers).
  • Off-Target Screening : Use panels like Eurofins CEREP to identify unintended interactions.
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., R or Python) to identify trends .

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